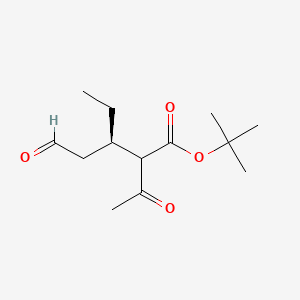
tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo es un compuesto orgánico que pertenece a la clase de los ésteres. Los ésteres se utilizan comúnmente en diversas reacciones químicas y tienen aplicaciones significativas en los sectores farmacéutico, químico e industrial. Este compuesto se caracteriza por la presencia de un grupo terc-butilo, que es conocido por su impedimento estérico y estabilidad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ésteres de terc-butilo, incluido el (3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo, se puede lograr mediante diversos métodos. Un enfoque común implica la reacción de terc-butanol con el ácido o derivado de ácido correspondiente en presencia de un catalizador. Por ejemplo, se ha informado de la preparación de ésteres de terc-butilo a partir de aminoácidos y terc-butanol utilizando sulfato de magnesio anhidro y éter dietílico de trifluoruro de boro como reactivos adicionales . Otro método implica el uso de sistemas de microreactores de flujo, que ofrecen un enfoque más eficiente y sostenible en comparación con los procesos por lotes tradicionales .
Métodos de producción industrial: En entornos industriales, la producción de ésteres de terc-butilo a menudo implica reacciones a gran escala utilizando sistemas de microreactores de flujo. Estos sistemas brindan un mejor control sobre las condiciones de reacción, lo que lleva a mayores rendimientos y menos residuos. También se ha explorado el uso de hidroperóxido de terc-butilo en presencia de condiciones sin metales para la síntesis de ésteres de terc-butilo .
Análisis De Reacciones Químicas
Tipos de reacciones: (3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. El grupo terc-butilo es conocido por su estabilidad, lo que influye en la reactividad del compuesto.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de los ésteres de terc-butilo incluyen agentes oxidantes como el hidroperóxido de terc-butilo y agentes reductores como el borohidruro de sodio. Las reacciones suelen llevarse a cabo en condiciones controladas para garantizar la formación del producto deseado.
Principales productos formados: Los principales productos formados a partir de las reacciones de (3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos correspondientes, mientras que las reacciones de reducción pueden producir alcoholes.
Aplicaciones Científicas De Investigación
(3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo tiene varias aplicaciones en la investigación científica. Se utiliza en la síntesis de intermediarios quirales, que son esenciales en la producción de productos farmacéuticos. La estabilidad y reactividad del compuesto lo convierten en una herramienta valiosa en la síntesis orgánica y la biocatálisis . Además, tiene aplicaciones en el desarrollo de fármacos hipolipemiantes, como la rosuvastatina, donde sirve como un intermediario clave .
Mecanismo De Acción
El mecanismo de acción del (3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo implica su interacción con objetivos moleculares y vías específicas. El grupo terc-butilo proporciona impedimento estérico, lo que puede influir en la reactividad del compuesto y las interacciones con enzimas y otras biomoléculas. Los objetivos moleculares y las vías exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares a (3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo incluyen otros ésteres de terc-butilo y derivados. Ejemplos incluyen (3R, 5S) -6-cloro-3, 5-dihidroxihexanoato de terc-butilo y (3R) -2-acetil-3-etil-5-oxopentanoato de terc-butilo .
Singularidad: La singularidad del (3R)-2-acetil-3-etil-5-oxopentanoato de terc-butilo radica en su estructura específica y la presencia del grupo terc-butilo. Este grupo proporciona impedimento estérico, lo que puede influir en la reactividad y estabilidad del compuesto. Además, los centros quirales del compuesto contribuyen a su importancia en la síntesis de intermediarios quirales y productos farmacéuticos.
Propiedades
Número CAS |
921199-63-5 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
tert-butyl (3R)-2-acetyl-3-ethyl-5-oxopentanoate |
InChI |
InChI=1S/C13H22O4/c1-6-10(7-8-14)11(9(2)15)12(16)17-13(3,4)5/h8,10-11H,6-7H2,1-5H3/t10-,11?/m1/s1 |
Clave InChI |
BCPBXZRLMREMJJ-NFJWQWPMSA-N |
SMILES isomérico |
CC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
SMILES canónico |
CCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)

![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)
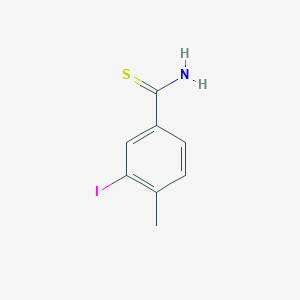

![C-[2-(3-Ethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B12616119.png)

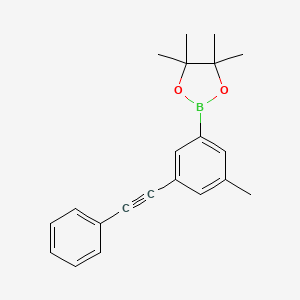
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
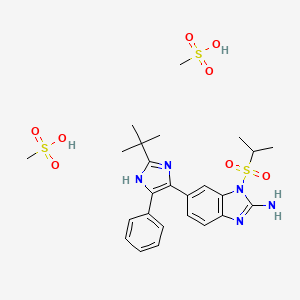
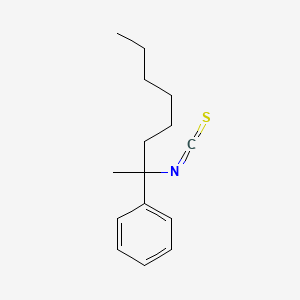
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
